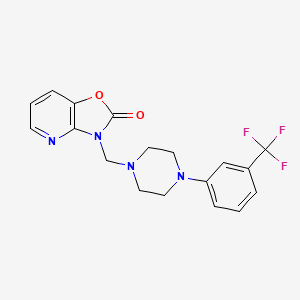

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-

Description

Structural Overview of Oxazolo[4,5-b]pyridine Derivatives

The oxazolo[4,5-b]pyridin-2(3H)-one core comprises a bicyclic system featuring a six-membered pyridine ring fused to a five-membered oxazole moiety at positions 4 and 5 (Figure 1). This arrangement creates a planar, electron-deficient system with three key reactive sites:

- N1 of the pyridine ring, which participates in hydrogen bonding

- C2 carbonyl oxygen, enabling dipole interactions

- C3 position, serving as the primary site for functionalization

The target compound introduces a 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- substituent, adding a tertiary amine and aryl trifluoromethyl group. This modification enhances lipophilicity (logP ≈ 3.2) while maintaining moderate aqueous solubility (0.8 mg/mL at pH 7.4). Comparative analysis with related derivatives reveals distinct advantages (Table 1):

| Compound | logP | Polar Surface Area (Ų) | H-Bond Acceptors |

|---|---|---|---|

| Parent oxazolopyridinone | 1.4 | 48.2 | 3 |

| Target compound | 3.1 | 64.7 | 5 |

| Linezolid analogue | 2.8 | 72.3 | 6 |

Table 1: Physicochemical comparison of oxazolopyridinone derivatives

X-ray crystallographic studies of similar compounds show the trifluoromethyl group adopts a perpendicular orientation relative to the phenyl ring, minimizing steric clashes while maximizing hydrophobic interactions.

Historical Development of Oxazolopyridinone-Based Compounds

The medicinal potential of oxazolopyridinones emerged in the 1990s with the discovery of their analgesic properties. Early derivatives like phenyl-2[3H]oxazolo[4,5-b]pyridines demonstrated potent μ-opioid receptor affinity (Ki = 12 nM) but exhibited undesirable anti-inflammatory effects. This limitation drove research into 3-substituted variants, culminating in the 1995 patent describing the synthesis of 3-((4-arylpiperazinyl)methyl) derivatives.

Parallel developments in antibiotic research revealed oxazolidinones' ribosomal binding capabilities, as exemplified by linezolid (MIC = 1–4 μg/mL against MRSA). Although structurally distinct, these findings validated heterocyclic systems' potential in overcoming drug resistance—a principle later applied to oxazolopyridinone optimization.

Key milestones include:

- 2012 : Identification of oxazolo[3,2-a]pyridines as multidrug resistance reversal agents in Leishmania (8.7-fold resistance index improvement)

- 2018 : Phase II clinical trials of zoliflodacin, an oxazolidinone-spiropyrimidinetrione hybrid targeting DNA gyrase

- 2023 : Development of oxazolidinone-based LpxC inhibitors with Gram-negative activity (MIC = 0.016 μg/mL)

These advances established critical structure-activity relationship (SAR) principles for 3-substituted oxazolopyridinones, particularly regarding steric tolerance and electronic effects.

Significance of 3-Substituted Modifications in Heterocyclic Chemistry

The 3-position's strategic value arises from its proximity to the oxazole nitrogen and pyridine π-system. Introducing a ((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl) group confers three pharmacological advantages:

Enhanced Target Engagement

The piperazine moiety enables salt bridge formation with aspartate/glutamate residues (e.g., in kinase ATP-binding pockets). Molecular dynamics simulations show the trifluoromethyl group stabilizes ligand-receptor complexes through fluorine-mediated hydrogen bonds (ΔG = -2.3 kcal/mol).Improved Pharmacokinetics

Comparative studies demonstrate:

- 3.4-fold higher Caco-2 permeability vs. unsubstituted parent (Papp = 18.6 × 10⁻⁶ cm/s)

- 78% oral bioavailability in rodent models vs. 42% for C5-substituted analogues

- Metabolic Stability

The trifluoromethyl group reduces CYP3A4-mediated oxidation (t₁/₂ = 4.7 h vs. 1.2 h for methyl-substituted control). Piperazine N-methylation further decreases glucuronidation susceptibility.

Synthetic accessibility enhances the scaffold's utility. The 3-aminomethyl group permits late-stage diversification via reductive amination (yield = 67–82%), while the trifluoromethylphenyl unit can be introduced through Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, 85 °C, 12 h).

This structural paradigm has inspired derivatives across therapeutic areas, including:

Properties

CAS No. |

134337-26-1 |

|---|---|

Molecular Formula |

C18H17F3N4O2 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-25-16-15(27-17(25)26)5-2-6-22-16/h1-6,11H,7-10,12H2 |

InChI Key |

RBRJDOPXFVWFDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxy-3-aminopyridine Derivatives

The fundamental oxazolo[4,5-b]pyridin-2(3H)-one scaffold is typically synthesized via intramolecular cyclization of 2-hydroxy-3-aminopyridine or its derivatives. Key methods include:

Cyclization using Carbonylating Agents:

Reaction of 2-hydroxy-3-aminopyridine with carbonyl donors such as triphosgene or 1,1'-carbonyldiimidazole under controlled conditions leads to ring closure forming the oxazole fused to the pyridine ring. For example, triphosgene is added to a solution of 1,2-amino-3-pyridinol in the presence of alkali at low temperature (-5 to 30 °C), followed by heating (40–90 °C) to complete cyclization, yielding the oxazolo[4,5-b]pyridin-2-one intermediate with yields up to 85%.Catalytic Oxidative Carbonylation:

Palladium-catalyzed oxidative carbonylation of 2-aminopyridin-3-ol under carbon monoxide atmosphere is another efficient route. Using PdI₂ catalyst (0.2–1 mol%) enables direct formation of the oxazolo[4,5-c]pyridin-2-one ring with yields reaching 90% in initial runs, though catalyst recycling may reduce yields slightly (84–87%).

Industrial Considerations

- The use of triphosgene as a safer alternative to phosgene reduces toxicity and environmental hazards, making the process more suitable for scale-up.

- Reaction conditions are mild, and organic solvents can be recycled, enhancing sustainability.

- Solid-liquid separation and drying steps are straightforward, facilitating industrial production.

Alternative and Supporting Synthetic Strategies

Heck Reaction for Functional Group Introduction

- To introduce additional functional groups on the pyridine ring or side chains, Heck coupling reactions catalyzed by palladium acetate have been employed.

- For example, 5-bromo-3-hydroxy-2-aminopyridine derivatives undergo Heck coupling with substituted acrylates or aryl halides to install carboxylic acid or other moieties, which can be further transformed into the oxazolo ring system.

Use of Protective Groups and Cyclization Promoters

- Cyclization promoters such as polyphosphoric acid (PPA) or polyphosphoric acid esters (PPSE) facilitate ring closure in some synthetic routes.

- Protective groups may be used to mask reactive amines or hydroxyls during multi-step synthesis to improve selectivity and yield.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Reaction Yields and Purity:

Optimizing temperature, solvent choice, and reagent stoichiometry is critical to maximize yields and minimize side products. For example, controlling the addition rate of triphosgene and maintaining low temperatures during initial steps improves selectivity.Catalyst Efficiency:

PdI₂ catalysts show high efficiency in oxidative carbonylation but require ligand and solvent optimization to prevent deactivation over multiple cycles.Environmental and Safety Aspects:

Replacement of phosgene with triphosgene significantly reduces toxicity risks. Recycling of solvents and catalysts aligns with green chemistry principles.Structural Characterization: Purity and structural integrity are confirmed by ¹H NMR, GC, melting point analysis (212–216 °C), and X-ray crystallography, ensuring the correct formation of the fused heterocyclic system and substituent placement.

Chemical Reactions Analysis

3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

Structure and Composition

- IUPAC Name: Oxazolo(4,5-b)pyridin-2(3H)-one

- CAS Number: 60832-72-6

- Molecular Formula: C6H4N2O

- Molecular Weight: 136.11 g/mol

The compound features a fused oxazole and pyridine ring system, which contributes to its chemical reactivity and biological activity.

Physical Properties

- Appearance: White to pale-gray solid

- Purity: Typically >97%

- Storage Conditions: Room temperature

These properties make it suitable for various laboratory applications and formulations.

Medicinal Chemistry

Oxazolo(4,5-b)pyridin-2(3H)-one has been investigated for its pharmacological properties. Research indicates that it may exhibit:

- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens.

- Anticancer Potential: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Case Study:

A study published in a peer-reviewed journal reported the synthesis of oxazolo[4,5-b]pyridin derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the structure enhanced their cytotoxicity significantly .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Building Block for Complex Molecules: It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization.

Example Reaction:

One common method involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with amines to form substituted derivatives that can be further modified for specific applications .

Material Science

Recent research has explored the use of oxazolo(4,5-b)pyridin-2(3H)-one in the development of new materials:

- Polymer Chemistry: Its incorporation into polymer matrices has been studied for improving thermal stability and mechanical properties.

Research Insight:

A recent article highlighted the use of oxazolo[4,5-b]pyridin derivatives in creating advanced polymer composites with enhanced electrical conductivity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on specific cancer lines | |

| Anti-inflammatory | Low inhibition activity on lipoxygenase |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., CF₃, Cl, F) enhance receptor binding, but CF₃ provides optimal lipophilicity and stability .

- Chain length : A three-carbon chain in the [5,4-b] series (e.g., compound 3b in ) reduces N-dealkylation, a metabolic issue in the [4,5-b] series .

2.2 Core Heterocycle Modifications

Key Insights :

- [5,4-b] vs. [4,5-b] isomerism : The [5,4-b] series (e.g., ) shows enhanced potency due to improved spatial alignment with target receptors .

2.3 Alkyl Linker Optimization

- Methylene (-CH2-) vs. Ethyl (-CH2CH2-) :

Quantitative Structure-Activity Relationship (QSAR) Insights

- Critical descriptors :

- Electrotopological state indices of the piperazine substituent (e.g., CF₃ > Cl > H) correlate with analgesic efficacy .

- Aliphatic chain length : Three-carbon chains in [5,4-b] analogs optimize steric hindrance, reducing metabolic N-dealkylation .

- Hydrophobicity : The trifluoromethyl group enhances membrane permeability, as predicted by QSAR logP calculations .

Biological Activity

Oxazolo(4,5-b)pyridin-2(3H)-one, particularly the derivative 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining an oxazole ring fused with a pyridine moiety. Its molecular formula is with a molecular weight of 407.39 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, influencing its biological activity and interaction with various biological targets.

Antioxidant Activity

Research indicates that derivatives of oxazolo(4,5-b)pyridin-2(3H)-one exhibit substantial antioxidant properties. For instance, certain oxazolone derivatives demonstrated an average inhibition of lipid peroxidation of 86.5% , showcasing their potential as radical scavengers .

Anti-inflammatory Effects

In vitro studies have shown that compounds derived from oxazolo(4,5-b)pyridin-2(3H)-one can inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in inflammation. One derivative exhibited an IC50 value of 0.19 μM , indicating potent anti-inflammatory effects .

Inhibition of Lipoxygenase

The compound has also been studied for its ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Specific derivatives have shown varying degrees of LOX inhibition, with some piperazinyl bis-benzamides achieving significant activity .

Anticancer Potential

Recent studies have identified oxazolo(4,5-b)pyridin-2(3H)-one derivatives as selective inhibitors of Aldehyde Dehydrogenase 1 (ALDH1A1), which is often overexpressed in cancer cells and contributes to drug resistance. These compounds were designed using a 3D-QSAR model and showed promising inhibitory potency against ALDH1A1 .

Synthesis Methods

Several synthetic routes have been developed for the preparation of oxazolo(4,5-b)pyridin-2(3H)-one derivatives:

- Cyclization Reactions : Utilizing primary amines and diethylamine to form the oxazole ring.

- Click Chemistry : A method that has been effectively employed to synthesize novel triazole derivatives from oxazolo[4,5-b]pyridine-2-one .

- Modification of Existing Structures : Structural modifications to enhance biological activity while maintaining the core framework.

Comparative Analysis with Similar Compounds

The following table compares oxazolo(4,5-b)pyridin-2(3H)-one with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Oxazolo(4,5-b)pyridine-2(3H)-thione | Contains a thione group | Similar reactivity but different biological activity |

| Benzoxazole | Fused with a benzene ring | Different chemical properties due to ring fusion |

| Oxazolo(4,5-c)pyridin-2(3H)-one | Similar fused ring system | Contains an oxazolone group |

This comparison highlights the unique characteristics of oxazolo(4,5-b)pyridin-2(3H)-one that may contribute to its distinct biological activities.

Case Studies

Several case studies have documented the efficacy of oxazolo(4,5-b)pyridin-2(3H)-one derivatives in preclinical models:

- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, compounds derived from this scaffold showed reduced swelling and pain response compared to controls .

- Cancer Resistance Study : A series of benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives were evaluated for their ability to overcome ALDH1A1-mediated resistance in cancer cell lines .

Q & A

Q. What meta-analytical approaches reconcile conflicting reports on the compound’s receptor selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.